molecular formula C9H19N3O B7931189 N-[1-(2-Amino-ethyl)-pyrrolidin-3-yl]-N-methyl-acetamide

N-[1-(2-Amino-ethyl)-pyrrolidin-3-yl]-N-methyl-acetamide

Cat. No.: B7931189
M. Wt: 185.27 g/mol
InChI Key: CXNJQWUYSLZOAI-UHFFFAOYSA-N
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Description

N-[1-(2-Amino-ethyl)-pyrrolidin-3-yl]-N-methyl-acetamide is a chemical compound that features a pyrrolidine ring, an aminoethyl group, and a methylacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(2-Amino-ethyl)-pyrrolidin-3-yl]-N-methyl-acetamide typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the cyclization of appropriate precursors under specific conditions. For instance, the reaction of a suitable amine with a carbonyl compound can lead to the formation of the pyrrolidine ring.

    Introduction of the Aminoethyl Group: The aminoethyl group can be introduced through nucleophilic substitution reactions. This involves the reaction of the pyrrolidine ring with an appropriate alkylating agent.

    Attachment of the Methylacetamide Moiety: The final step involves the acylation of the amino group with a methylacetamide derivative under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

N-[1-(2-Amino-ethyl)-pyrrolidin-3-yl]-N-methyl-acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the aminoethyl group or the pyrrolidine ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Alkylating agents, halogenating agents, and other nucleophiles under appropriate solvent and temperature conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxo derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

N-[1-(2-Amino-ethyl)-pyrrolidin-3-yl]-N-methyl-acetamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or analgesic properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[1-(2-Amino-ethyl)-pyrrolidin-3-yl]-N-methyl-acetamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets through binding interactions, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • **N-[1-(2-Amino-ethyl)-pyrrolidin-3-yl]-N-methyl-acetamide shares structural similarities with other pyrrolidine derivatives, such as N-methylpyrrolidine and N-ethylpyrrolidine.
  • Aminoethylpiperazine: Another compound with an aminoethyl group, but with a piperazine ring instead of a pyrrolidine ring.

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Biological Activity

N-[1-(2-Amino-ethyl)-pyrrolidin-3-yl]-N-methyl-acetamide, also known by its CAS number 21404-86-4, is a compound that has garnered attention for its potential biological activities. This article delves into the compound's pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C9H19N3OC_9H_{19}N_3O. Its structure features a pyrrolidine ring, which is significant for its biological activity. The presence of the aminoethyl group enhances its interaction with biological targets.

Research indicates that compounds similar to this compound often act as receptor antagonists or enzyme inhibitors. For instance, studies on related compounds have shown their ability to selectively inhibit certain receptors, leading to therapeutic effects in various conditions such as cancer and inflammation .

Biological Activities

  • Antitumor Activity :
    • A study demonstrated that related compounds exhibited significant antitumor effects against aggressive cancer cell lines, including triple-negative breast cancer (MDA-MB-231). The compound reduced cell viability by approximately 55% at a concentration of 10 µM over three days .
  • Antimicrobial Activity :
    • Compounds with similar structures have shown promising antibacterial activity against Gram-positive and Gram-negative bacteria. For example, pyrrole derivatives have been tested with minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 µg/mL against Staphylococcus aureus and Escherichia coli .

Case Study 1: Antitumor Efficacy

A preclinical study evaluated the efficacy of an AM receptor antagonist structurally related to this compound in vivo. Mice treated with the compound showed a significant reduction in tumor volume compared to controls, indicating its potential as an effective anticancer agent .

Case Study 2: Antimicrobial Testing

In vitro tests involving various pyrrole derivatives demonstrated robust antimicrobial properties. The derivatives exhibited MIC values between 4.69 to 22.9 µM against multiple bacterial strains, showcasing their potential as new antibacterial agents .

Table 1: Antitumor Activity of Related Compounds

CompoundCell LineConcentration (µM)% Viability Reduction
AM 25MDA-MB-2311055%
AM 30A549 (Lung Cancer)540%
AM 35HeLa (Cervical)2070%

Table 2: Antimicrobial Activity of Pyrrole Derivatives

CompoundTarget BacteriaMIC (µg/mL)
Pyrrole Derivative AStaphylococcus aureus3.12
Pyrrole Derivative BEscherichia coli12.5
Pyrrole Derivative CPseudomonas aeruginosa10

Properties

IUPAC Name

N-[1-(2-aminoethyl)pyrrolidin-3-yl]-N-methylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19N3O/c1-8(13)11(2)9-3-5-12(7-9)6-4-10/h9H,3-7,10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXNJQWUYSLZOAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N(C)C1CCN(C1)CCN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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